molecular formula C8H14O4 B13921567 Ethyl (1,4-dioxan-2-yl)acetate CAS No. 46117-11-7

Ethyl (1,4-dioxan-2-yl)acetate

Cat. No.: B13921567
CAS No.: 46117-11-7
M. Wt: 174.19 g/mol
InChI Key: LBDCNRRTOHEAKR-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters It features a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,4-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetate with 1,4-dioxane. This reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-(1,4-dioxan-2-yl)acetate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dioxan-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, and other substituted products.

Scientific Research Applications

Ethyl 2-(1,4-dioxan-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,4-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,4-dioxan-2-yl)acetate is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

46117-11-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2-(1,4-dioxan-2-yl)acetate

InChI

InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3

InChI Key

LBDCNRRTOHEAKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1COCCO1

Origin of Product

United States

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